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Compound of Interest

Compound Name: Pinoxaden

Cat. No.: B166648

An In-depth Technical Guide to the Synthesis of Pinoxaden and its Core Intermediates

This technical guide provides a comprehensive overview of the primary synthetic pathways for
Pinoxaden, a post-emergence herbicide for the control of grass weeds in cereal crops. The
document details the key chemical transformations, critical intermediates, and reaction
mechanisms. Experimental protocols are provided based on published literature, and
guantitative data is summarized for comparative analysis. Visual diagrams generated using the
DOT language illustrate the synthetic routes and experimental workflows. This guide is
intended for researchers, chemists, and professionals in the fields of agrochemical synthesis
and drug development.

Introduction to Pinoxaden

Pinoxaden is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACCase)
in grasses, which is essential for fatty acid biosynthesis. This mode of action leads to the
disruption of cell membrane formation and ultimately the death of susceptible weed species.
The chemical structure of Pinoxaden is 8-(2,6-diethyl-4-methylphenyl)-1,2,4,5-tetrahydro-7-
0xo-7H-pyrazolo[1,2-d][1][2]oxadiazepine-9-yl 2,2-dimethylpropanoate. Its synthesis involves a
multi-step process with several key intermediates.

Primary Synthesis Pathway

The most common industrial synthesis of Pinoxaden commences with 2,6-diethyl-4-
methylaniline and proceeds through several key stages.[1][3] This pathway is characterized by
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a Sandmeyer reaction, a coupling reaction to introduce the malonate group, hydrolysis,
cyclization to form the heterocyclic core, and a final esterification.

Overall Synthesis Scheme

The following diagram illustrates the primary synthetic route to Pinoxaden.
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Caption: Primary synthesis pathway of Pinoxaden.

Key Intermediates and Their Synthesis

The successful synthesis of Pinoxaden relies on the efficient preparation of several key
intermediates. This section details the experimental protocols for these crucial steps.
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Key Intermediate 1: 2,6-diethyl-4-methylbromobenzene

This intermediate is synthesized from 2,6-diethyl-4-methylaniline via a Sandmeyer reaction.

Experimental Protocol:

To a solution of 40% hydrobromic acid (280g), 65.2g (0.4 mol) of 2,6-diethyl-4-methylaniline
is added.

The mixture is cooled to a temperature between 0-5°C.

An aqueous solution of sodium nitrite (33.1g, 0.48 mol, dissolved in 100 mL of water) is
added dropwise.

After the addition is complete, the reaction mixture is stirred for 30 minutes.

Cuprous bromide (26.2g, 0.2 mol) is then added, and the mixture is heated to 60°C for 4
hours.

The reaction progress is monitored using Thin Layer Chromatography (TLC).

Upon completion, the mixture is poured into 250 mL of ice water and extracted three times
with dichloromethane.

The combined organic layers are dried over anhydrous sodium sulfate and concentrated by
rotary evaporation.

The crude product is purified by vacuum distillation, collecting the fraction at 102-106°C / 5
mmHg to yield the final product.

Quantitative Data:
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Reactant/Pr Molar Mass

Amount (g) Moles Yield (%) Purity (%)
oduct (g/mol)
2,6-diethyl-4-
- 163.26 65.2 0.4

methylaniline
Sodium

o 69.00 33.1 0.48
Nitrite
Cuprous

_ 143.45 26.2 0.18

Bromide
2,6-diethyl-4-
methylbromo 227.15 81.07 0.36 20
benzene

Key Intermediate 2: 2,6-diethyl-4-
methylphenylmalonamide

This intermediate can be prepared by the coupling of 2,6-diethyl-4-methylbromobenzene with
either malononitrile followed by hydrolysis, or with diethyl malonate.

Experimental Protocol (via Malononitrile):

o A mixture of 2,6-diethyl-4-methylbromobenzene, malononitrile, and a copper iodide catalyst
IS reacted.

e The resulting 2,6-diethyl-4-methylphenylmalononitrile is then hydrolyzed using a hydrogen
peroxide solution under alkaline conditions to yield 2,6-diethyl-4-methylphenylmalonamide.

Experimental Protocol (via Diethyl Malonate):

e In a 250 mL four-necked reaction flask equipped with a stirrer, thermometer, and condenser,
add 32.0g (0.2 mol) of diethyl malonate, 16g (0.4 mol) of sodium hydroxide, and 100 mL of
N-methylpyrrolidone.

e Under nitrogen protection, heat the mixture to 100-110°C and react for 2 hours.
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e Add 22.7g (0.1 mol) of 2,6-diethyl-4-methylbromobenzene and 1.2g of cuprous bromide.
e The reaction is then heated to 120-130°C for 10 hours.

» After cooling, the solvent is removed under reduced pressure.

e 200g of water is added, and the pH is adjusted to 3 with hydrochloric acid.

e The mixture is extracted with ethyl acetate (3 x 80 mL), and the combined organic layers are
washed with water (3 x 150 mL).

e The organic phase is concentrated, and n-hexane (10 mL) is added to induce crystallization.
e The resulting solid is filtered and washed with n-hexane to give the product.

Quantitative Data (via Diethyl Malonate):

Reactant/Pr  Molar Mass . .
Amount (g) Moles Yield (%) Purity (%)
oduct (g/mol)

Diethyl
malonate

160.17 32.0 0.2

2,6-diethyl-4-
methylbromo 227.15 22.7 0.1

benzene

2,6-diethyl-4-
methylphenyl  262.33 22.9 0.087 75

malonamide

Key Intermediate 3: 8-(2,6-diethyl-4-
methylphenyl)tetrahydropyrazolo[1,2-d]-oxadiazepine-
7,9-dione

This heterocyclic core is formed by the cyclization of 2,6-diethyl-4-methylphenylmalonamide
with-oxadiazepine dihydrobromide.
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Experimental Protocol:

o 2,6-diethyl-4-methylphenylmalonamide is reacted with-oxadiazepine dihydrobromide in the
presence of triethylamine.

e The reaction is typically carried out in a suitable solvent such as toluene, xylene, or
chlorobenzene.

e The molar ratio of the malonamide derivative to the oxadiazepine dihydrobromide is
generally 1:1.0 to 1.5.

e The molar ratio of the malonamide derivative to triethylamine can range from 1:0.5 to 5.0.

Final Product: Pinoxaden

The final step is the esterification of the heterocyclic core with pivaloyl chloride.
Experimental Protocol:

 In areaction vessel, 8-(2,6-diethyl-4-methylphenyl)tetrahydropyrazolo[1,2-d]-oxadiazepine-
7,9-dione, pivaloyl chloride, triethylamine, and a catalytic amount of 4-dimethylaminopyridine
(DMAP) are mixed in tetrahydrofuran.

e The reaction is stirred at 20-25°C for 1-10 hours.
e The reaction mixture is then poured into saturated brine and extracted with ethyl acetate.

e The organic layer is concentrated, and the crude product is crystallized and washed with n-
hexane to yield Pinoxaden as an off-white solid.

Quantitative Data:
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Reactant/Prod Molar Mass ( ) ) Melting Point
Molar Ratio Yield (%)
uct g/mol ) (°C)

8-(2,6-diethyl-4-

methylphenyl)...d  330.41 1 - -
ione

Pivaloyl chloride 120.58 1.0-15 - -
Triethylamine 101.19 1.1-5.0 - -
4-

dimethylaminopy  122.17 0.01-0.1 - -

ridine (DMAP)

Pinoxaden 414.55 - 80 -94 120-122

Alternative Synthesis Pathway

An alternative synthetic approach avoids the use of highly toxic cyaniding reagents and
expensive metal catalysts by starting from 2,6-diethyl-4-methyl phenylmalonate.

2,6-diethyl-4-methyl
phenylmalonate

ﬁ-(Z,G-diethyM-methyl)-1,2,4,5-
> U tetrahydropyrazole-3,5-dione

Reaction I _( 8—(2,6-diethyl-4-methylphenyl)j

Hydrazine hydrate "] tetrahydropyrazolo[1,2-d][1,4,5]

- - Cyclization _y,, oxadiazepine-7,9-dione
(Duethylene glycol disulfonate oj (Triethylamine) |

dibromo diethylene glycol >
Esterification > Pinoxaden
Pivaloyl chloride (Alkaline conditions)
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Caption: Alternative synthesis pathway for Pinoxaden.

This method involves the reaction of 2,6-diethyl-4-methyl phenylmalonate with hydrazine
hydrate to form an intermediate which is then cyclized and subsequently esterified to yield
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Pinoxaden. This approach is presented as being more environmentally friendly and cost-
effective for large-scale industrial production.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification
of an intermediate in the Pinoxaden synthesis pathway.
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Caption: General experimental workflow.
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Conclusion

The synthesis of Pinoxaden is a well-established process with a primary pathway that is widely
implemented in industrial settings. The key to a successful synthesis lies in the careful control
of reaction conditions and the efficient preparation of key intermediates. While alternative,
potentially more sustainable routes are being developed, the pathway originating from 2,6-
diethyl-4-methylaniline remains a cornerstone of Pinoxaden production. This guide has
provided an in-depth overview of these synthetic strategies, complete with experimental details
and quantitative data, to serve as a valuable resource for professionals in the field of chemical
synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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